1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a spirocyclic compound that features a unique structure combining an indole and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves the reaction of an indole derivative with a quinazoline precursor under specific conditions. One common method involves the cyclization of an indole-3-carboxaldehyde with an appropriate quinazoline derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1'-ethylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C17H15N3O2/c1-2-20-14-10-6-4-8-12(14)17(16(20)22)18-13-9-5-3-7-11(13)15(21)19-17/h3-10,18H,2H2,1H3,(H,19,21) |
InChI Key |
SFDWNVXUEIVBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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